2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione
Description
Structure and Properties:
The compound is a bicyclic heterocycle featuring fused pyrrole and pyridine rings, with two ketone groups (diones) at positions 4 and 4. Substituents include a 2-acetyl (-COCH₃) and a 3-methyl (-CH₃) group. The molecular formula is C₁₁H₁₂N₂O₃, with a molecular weight of 220.23 g/mol. The acetyl group enhances lipophilicity, while the methyl group contributes to steric effects.
Acetylation and methylation may be introduced via Friedel-Crafts or nucleophilic substitution reactions.
Potential Applications: Analogous compounds (e.g., pyridazine and pyrimidine diones) are explored as Bcl-xL inhibitors (anticancer agents, ) or TRPA1 modulators (pain/inflammation targets, ).
Properties
IUPAC Name |
2-acetyl-3-methyl-1,7-dihydropyrrolo[3,2-c]pyridine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-4-8-6(11-9(4)5(2)13)3-7(14)12-10(8)15/h11H,3H2,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEKLDSAYFPKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)NC(=O)C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870692-82-3 | |
| Record name | 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the condensation of a pyridine derivative with an acetyl group, followed by cyclization and oxidation steps. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be considered to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[3,2-c]pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely, but typical reagents include halogens for electrophilic substitution and organometallic compounds for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives might serve as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic properties. They might exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which 2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Heterocyclic Diones
Structural and Electronic Differences
Core Heterocycle Variations: The pyrrolo[3,2-c]pyridine core (target compound) has nitrogen atoms at positions 1 and 3. In contrast, the thieno[3,2-c]pyridine analog () replaces one nitrogen with sulfur, increasing lipophilicity and altering π-electron distribution. The pyrazolo[3,4-d]pyrimidine-4,6-dione () combines pyrazole and pyrimidine rings, creating a larger, more rigid structure with enhanced steric hindrance.
Substituent Effects: The acetyl group in the target compound may improve membrane permeability compared to the unsubstituted parent dione (). The propanoic acid in the pyrrolo[3,4-b]pyridine analog () introduces acidity (pKa ~4-5), favoring aqueous solubility and ionic interactions in biological systems.
Biological Activity
2-acetyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C10H10N2O3
- SMILES : CC1=C(NC2=C1C(=O)NC(=O)C2)C(=O)C
- InChIKey : XZEKLDSAYFPKLQ-UHFFFAOYSA-N
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been suggested through its ability to inhibit bacterial growth. Similar pyridine derivatives have been documented for their effectiveness against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Studies indicate that pyrrolo[3,2-c]pyridine derivatives can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. Inhibition of DHFR can lead to antiproliferative effects in rapidly dividing cells such as those found in tumors or bacterial infections.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Pyrido[3,2-c]pyridine Derivative A | Antitumor | |
| Pyrido[3,2-c]pyridine Derivative B | Antimicrobial | |
| Pyrido[3,2-c]pyridine Derivative C | DHFR Inhibition |
Case Study 1 : A study conducted by Queener et al. evaluated the biological activity of a related compound as a lipophilic inhibitor of DHFR. The results indicated significant inhibition rates compared to control groups, suggesting that structural modifications could enhance the efficacy of this compound against similar targets .
Case Study 2 : Another investigation focused on the synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives demonstrated notable antibacterial activity against resistant strains of Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on the structural framework of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
